![molecular formula C11H12O B3428766 Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one CAS No. 69649-19-0](/img/structure/B3428766.png)
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one
Vue d'ensemble
Description
Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one is a chemical compound with the CAS Registry Number: 69649-19-0 . It is offered by various suppliers such as Benchchem.
Molecular Structure Analysis
The molecular formula of this compound is C11H12O . The InChI representation of its structure is InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2 .Applications De Recherche Scientifique
Anti-Inflammatory and Immunomodulatory Effects
Pentacyclic terpenoids, including compounds structurally related to Pentacyclo[6.3.0.0(2,7).0(4,11).0(5,9)]undecan-3-one, have been highlighted for their promising anti-inflammatory therapeutic potential. Studies have identified that these compounds negatively regulate various molecular targets associated with inflammatory diseases, exerting major anti-inflammatory effects through the inactivation of pathways such as NFkB, STAT3/6, and Akt/mTOR. This suggests their utility in addressing inflammation-related conditions, including cancer and autoimmune diseases (Kashyap et al., 2016).
Anticancer Activities
Recent research has explored the role of pentacyclic triterpenes, including derivatives of this compound, in cancer therapy. These compounds are noted for their multifunctional roles as adjuvants in chemotherapy, offering protective activities against drug-induced toxicities while enhancing the cytotoxic effects of chemotherapeutic agents on cancer cells. Their interactions with various molecular targets, including NrF2, NFκ-B, and PKC, contribute to their cytoprotective, anticancer, chemosensitizer, and chemopreventive effects, highlighting their therapeutic utility in cancer treatment (Kamble et al., 2014).
Antimicrobial and Antiviral Properties
Pentacyclic triterpenes, structurally similar to this compound, have been identified for their antimicrobial and antiviral properties. Specifically, compounds such as Asiatic acid and Ursolic acid have shown promising activity against pathogenic bacteria, both in planktonic and biofilm forms. Their broad spectrum of medicinal properties, including antioxidant, anti-inflammatory, diuretic, and immunostimulatory activities, further support their potential as future pharmaceuticals for treating infections and related diseases (Sycz et al., 2022).
Neuroprotective and Psychiatric Applications
The pentacyclic triterpenoids, akin to this compound, have demonstrated significant neuroprotective and psychiatric benefits. Ursolic acid, in particular, has shown potential in managing neurodegenerative and psychiatric diseases, attributing to its ability to prevent oxidative damage and inflammation, which are common mechanisms associated with brain disorders. Its modulation of the monoaminergic system may also play a role in preventing mood and cognitive dysfunctions, suggesting its application in treating neurodegenerative and psychiatric conditions (Ramos-Hryb et al., 2017).
Propriétés
IUPAC Name |
pentacyclo[5.4.0.02,6.03,10.05,9]undecan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-11-8-4-2-5-7-3(4)1-6(8)9(7)10(5)11/h3-10H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWUKTZSTPLHEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3CC4C2C5C1C3C(=O)C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90276393, DTXSID50989371 | |
| Record name | AG-G-71323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69461-92-3, 69649-19-0 | |
| Record name | Pentacyclo(5.4.0.02,6.0.3,10.05,9)undecan-8-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069461923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AG-G-71323 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90276393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octahydro-1H-2,4,1-(ethane[1,1,2]triyl)cyclobuta[cd]pentalen-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50989371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



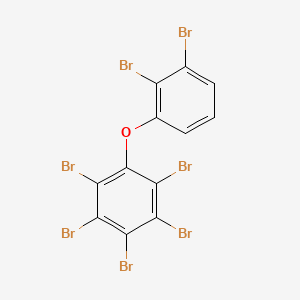
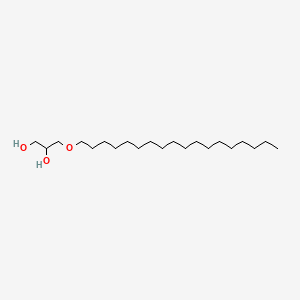
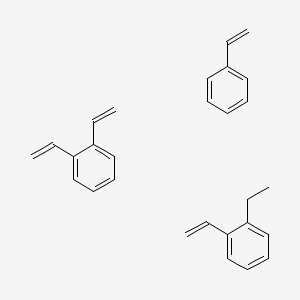

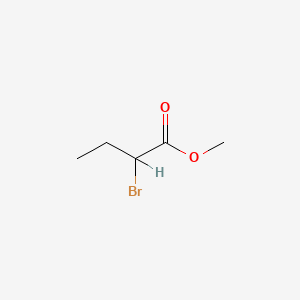



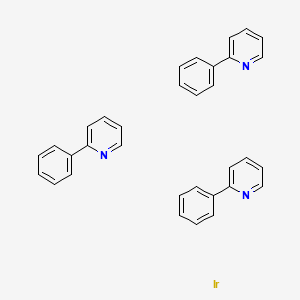
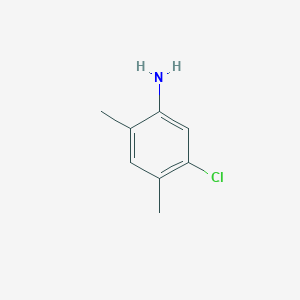
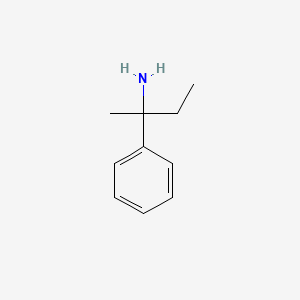
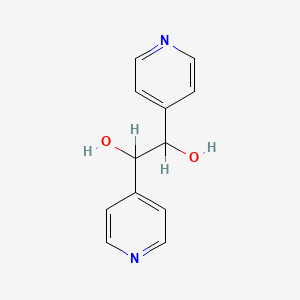
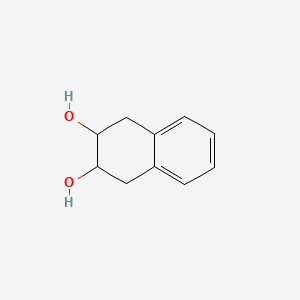
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/no-structure.png)